molecular formula C24H17ClFNO3S2 B5226066 (5Z)-5-[[4-[2-(2-chlorophenoxy)ethoxy]phenyl]methylidene]-3-(4-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

(5Z)-5-[[4-[2-(2-chlorophenoxy)ethoxy]phenyl]methylidene]-3-(4-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B5226066
M. Wt: 486.0 g/mol
InChI Key: ANOGZFFAYOERFN-JCMHNJIXSA-N
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Description

The compound “(5Z)-5-[[4-[2-(2-chlorophenoxy)ethoxy]phenyl]methylidene]-3-(4-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one” is a synthetic organic molecule that belongs to the class of thiazolidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiazolidinones typically involves the reaction of a thioamide with an α-haloketone or α-haloester. For this specific compound, the synthesis might involve:

    Starting Materials: 2-(2-chlorophenoxy)ethanol, 4-fluorobenzaldehyde, and a suitable thioamide.

    Reaction Conditions: The reaction may be carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity, using large-scale reactors and continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the double bond in the thiazolidinone ring or the aromatic rings.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings, particularly at the positions ortho or para to the existing substituents.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like halogens (Br2, Cl2) or nucleophiles (amines, thiols).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced thiazolidinone derivatives.

    Substitution: Substituted aromatic derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Thiazolidinones can act as ligands in catalytic reactions.

    Material Science: Potential use in the development of new materials with unique properties.

Biology

    Antimicrobial Agents: Thiazolidinones have shown activity against various bacterial and fungal strains.

    Anticancer Agents: Some derivatives exhibit cytotoxic activity against cancer cell lines.

Medicine

    Anti-inflammatory Agents: Potential use in treating inflammatory diseases.

    Antidiabetic Agents: Thiazolidinones are structurally related to thiazolidinediones, which are used as antidiabetic drugs.

Industry

    Agriculture: Potential use as pesticides or herbicides.

    Pharmaceuticals: Development of new drugs with improved efficacy and safety profiles.

Mechanism of Action

The mechanism of action of thiazolidinones typically involves interaction with specific molecular targets such as enzymes or receptors. For example:

    Enzyme Inhibition: Inhibition of enzymes like cyclooxygenase (COX) in anti-inflammatory activity.

    Receptor Modulation: Interaction with nuclear receptors like peroxisome proliferator-activated receptors (PPARs) in antidiabetic activity.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Used as antidiabetic agents.

    Thiazoles: Known for their antimicrobial activity.

    Oxazolidinones: Used as antibiotics.

Uniqueness

The unique combination of substituents in “(5Z)-5-[[4-[2-(2-chlorophenoxy)ethoxy]phenyl]methylidene]-3-(4-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one” may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

(5Z)-5-[[4-[2-(2-chlorophenoxy)ethoxy]phenyl]methylidene]-3-(4-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClFNO3S2/c25-20-3-1-2-4-21(20)30-14-13-29-19-11-5-16(6-12-19)15-22-23(28)27(24(31)32-22)18-9-7-17(26)8-10-18/h1-12,15H,13-14H2/b22-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANOGZFFAYOERFN-JCMHNJIXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCOC2=CC=C(C=C2)C=C3C(=O)N(C(=S)S3)C4=CC=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)OCCOC2=CC=C(C=C2)/C=C\3/C(=O)N(C(=S)S3)C4=CC=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClFNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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